N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide is a complex organic compound that features a unique structure combining benzo[d]thiazole and thiazole rings with a phenylthio group
Mechanism of Action
Target of action
Compounds with similar structures, such as benzothiazole derivatives, have been shown to have various biological targets, including enzymes like cholinesterase .
Mode of action
These compounds may interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function .
Biochemical pathways
The inhibition of these enzymes can affect various biochemical pathways. For example, cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter. Inhibition of this enzyme can lead to an increase in acetylcholine levels .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits cholinesterase, it could potentially lead to an increase in acetylcholine levels, affecting neurological function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the thiazole ring: This involves the reaction of a thioamide with an α-haloketone.
Coupling of the benzo[d]thiazole and thiazole rings: This step often involves a cross-coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the phenylthio group: This can be done via a nucleophilic substitution reaction using a phenylthiol and an appropriate leaving group.
Formation of the propanamide group: This final step involves the reaction of the intermediate compound with a suitable amide-forming reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylthio group, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, organolithium compounds, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide can be compared with similar compounds such as:
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole ring and may have similar bioactive properties.
Thiazole derivatives: Compounds with the thiazole ring, which may also exhibit similar chemical reactivity and biological activity.
Phenylthio derivatives: Compounds containing the phenylthio group, which can influence the compound’s overall properties.
The uniqueness of this compound lies in its combined structure, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS3/c23-17(10-11-24-13-6-2-1-3-7-13)22-19-21-15(12-25-19)18-20-14-8-4-5-9-16(14)26-18/h1-9,12H,10-11H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKSHIRUHRJFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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